molecular formula C14H14O5 B11855436 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

Cat. No.: B11855436
M. Wt: 262.26 g/mol
InChI Key: UJUMDXHUGJWMQJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid, with the CAS number 6836-22-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol
  • Structural Features : The compound contains a naphthalene ring substituted with hydroxyl and methoxy groups, which are pivotal for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study Findings :

  • In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in cellular models, suggesting its potential in preventing oxidative damage .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects through various mechanisms.

Mechanisms :

  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in cell culture studies.
  • Animal studies indicated a reduction in paw edema in models of acute inflammation, highlighting its therapeutic potential for inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several pathogens.

Research Data :

  • In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition recorded .

The biological activities of this compound can be attributed to its ability to modulate key biochemical pathways:

MechanismDescription
Antioxidant Activation Enhances endogenous antioxidant defenses by upregulating enzymes like superoxide dismutase (SOD) and catalase.
Cytokine Modulation Suppresses the expression of inflammatory cytokines through NF-kB pathway inhibition.
Membrane Stabilization Protects cellular membranes from damage caused by oxidative stress and inflammation .

Research Findings Summary

A comprehensive review of literature reveals various studies that support the biological activities of this compound:

Study TypeFindings
In VitroDemonstrated antioxidant and anti-inflammatory effects on cell lines.
In VivoReduced inflammation markers and improved outcomes in animal models of disease.
Antimicrobial TestsEffective against multiple bacterial strains with varying degrees of potency .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-(2-hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

InChI

InChI=1S/C14H14O5/c1-18-12-5-8-3-4-11(15)10(7-14(16)17)9(8)6-13(12)19-2/h3-6,15H,7H2,1-2H3,(H,16,17)

InChI Key

UJUMDXHUGJWMQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2CC(=O)O)O)OC

Origin of Product

United States

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